molecular formula C19H25N3O3 B7078261 Methyl 2-[isoquinolin-6-ylmethyl(2-morpholin-4-ylethyl)amino]acetate

Methyl 2-[isoquinolin-6-ylmethyl(2-morpholin-4-ylethyl)amino]acetate

Cat. No.: B7078261
M. Wt: 343.4 g/mol
InChI Key: YIUHTYLLTWWZKR-UHFFFAOYSA-N
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Description

Methyl 2-[isoquinolin-6-ylmethyl(2-morpholin-4-ylethyl)amino]acetate is a complex organic compound that features a unique structure combining isoquinoline, morpholine, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[isoquinolin-6-ylmethyl(2-morpholin-4-ylethyl)amino]acetate typically involves multi-step organic reactions. One common approach is to start with isoquinoline derivatives, which are then subjected to alkylation reactions to introduce the morpholine and ester groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[isoquinolin-6-ylmethyl(2-morpholin-4-ylethyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to modify the ester or morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[isoquinolin-6-ylmethyl(2-morpholin-4-ylethyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[isoquinolin-6-ylmethyl(2-morpholin-4-ylethyl)amino]acetate involves its interaction with specific molecular targets. The isoquinoline moiety can bind to certain enzymes or receptors, modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The ester functionality allows for hydrolysis, releasing active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[isoquinolin-6-ylmethyl(2-piperidin-4-ylethyl)amino]acetate: Similar structure but with a piperidine ring instead of morpholine.

    Methyl 2-[isoquinolin-6-ylmethyl(2-pyrrolidin-4-ylethyl)amino]acetate: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

Methyl 2-[isoquinolin-6-ylmethyl(2-morpholin-4-ylethyl)amino]acetate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of isoquinoline and morpholine functionalities makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[isoquinolin-6-ylmethyl(2-morpholin-4-ylethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-19(23)15-22(7-6-21-8-10-25-11-9-21)14-16-2-3-18-13-20-5-4-17(18)12-16/h2-5,12-13H,6-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUHTYLLTWWZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CCN1CCOCC1)CC2=CC3=C(C=C2)C=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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